molecular formula C15H20N2O4S B2537127 N-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide CAS No. 2034527-40-5

N-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide

Cat. No.: B2537127
CAS No.: 2034527-40-5
M. Wt: 324.4
InChI Key: NYZBUOYUKLCZAM-UHFFFAOYSA-N
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Description

N-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide is a synthetic compound designed for research applications, featuring a 1,4-thiazepane core substituted with a phenyl group and an acetamide side chain. The 1,1-dioxide (sulfone) moiety on the heterocyclic ring is a key structural feature that can influence the molecule's electronic properties and its interaction with biological targets. Compounds based on the saturated seven-membered thiazepane ring and its isomeric six-membered thiazinane analogues represent an important class of nitrogen-sulfur containing heterocycles in medicinal chemistry. Such structures are found in a variety of bioactive molecules and have been investigated for their therapeutic potential. Derivatives of related 1,2-thiazinane-1,1-dioxide structures (sultams) have been identified as possessing significant biological activity. Notably, certain 1,1-dioxido-1,2-thiazinane derivatives have been reported to exhibit anti-HIV activity by functioning as integrase inhibitors, a mechanism relevant to the treatment of AIDS . The synthetic approaches for these core structures often involve the cyclization of sulfonamide or sulfamate precursors . This compound is intended for non-human research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[2-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-12(18)16-11-15(19)17-8-7-14(22(20,21)10-9-17)13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZBUOYUKLCZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Sulfonamide Precursors

This method leverages sulfonamide cyclization to construct the 1,4-thiazepan ring, followed by functionalization of the ketoethyl-acetamide moiety.

Step 1: Synthesis of 7-Phenyl-1,4-thiazepan-1,1-dioxide
The thiazepan core is synthesized from 3-amino-1-phenylpropan-1-ol. Reaction with methanesulfonyl chloride in the presence of triethylamine forms a sulfonamide intermediate, which undergoes base-mediated cyclization (e.g., NaOH, 70–90°C) to yield the seven-membered ring. Subsequent oxidation with hydrogen peroxide in acetic acid converts the sulfide to the sulfone.

Step 2: Introduction of the Ketoethyl-Acetamide Chain
The thiazepan is reacted with bromoacetyl bromide in anhydrous dichloromethane under basic conditions (K₂CO₃) to form 4-(2-bromoacetyl)-7-phenyl-1,4-thiazepan-1,1-dioxide. Ammonolysis using aqueous ammonia substitutes the bromide with an amine, producing 4-(2-aminoacetyl)-7-phenyl-1,4-thiazepan-1,1-dioxide. Acetylation with acetic anhydride in pyridine finalizes the acetamide group.

Direct Alkylation of Thiazepan Intermediate

This route prioritizes early-stage incorporation of the ketoethyl group before ring closure.

Step 1: Preparation of 4-(Chloroacetyl)-7-phenyl-1,4-thiazepan-1,1-dioxide
2-Mercaptoethylamine hydrochloride is condensed with benzaldehyde to form a thiazolidine intermediate, which is oxidized to the sulfone using H₂O₂/CH₃COOH. Alkylation with chloroacetyl chloride in dimethylformamide (DMF) introduces the ketoethyl chain.

Step 2: Amidation and Cyclization
The chloroacetyl intermediate undergoes nucleophilic displacement with ammonium acetate, followed by acetylation. Ring expansion to the seven-membered thiazepan is achieved via heating in toluene with catalytic p-toluenesulfonic acid.

Reductive Amination Approach

This strategy employs reductive amination to couple the thiazepan with a ketoethylamine precursor.

Step 1: Synthesis of 2-Oxoethylamine
Glyoxylic acid is treated with ammonium chloride under acidic conditions to form 2-oxoethylamine hydrochloride.

Step 2: Reductive Coupling
7-Phenyl-1,4-thiazepan-1,1-dioxide is reacted with 2-oxoethylamine in methanol using sodium cyanoborohydride (NaBH₃CN) as a reducing agent. The resulting secondary amine is acetylated with acetic anhydride to yield the target compound.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Range Impact on Reaction
Temperature 70–90°C Facilitates cyclization
Oxidizing Agent (H₂O₂) 2–3 Equiv Ensures complete sulfone formation
Solvent (DMF vs. CH₂Cl₂) Anhydrous DMF Enhances nucleophilic substitution
Purification Silica gel chromatography (Ethyl acetate/hexane 3:7) Removes unreacted starting materials

Elevated temperatures (>90°C) risk decomposition, while insufficient H₂O₂ leads to residual sulfide impurities. Anhydrous DMF improves solubility of intermediates, whereas methanol compromises reaction rates due to its polarity.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves acetamide derivatives from unreacted bromoacetyl intermediates.
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >95% purity.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 2.05 ppm (acetamide methyl), δ 3.45–3.70 ppm (thiazepan methylene protons), and δ 7.30–7.50 ppm (phenyl aromatic protons).
  • Mass Spectrometry : ESI-MS displays a molecular ion peak at m/z 331.4 [M+H]⁺, confirming the molecular formula C₁₃H₁₈N₂O₄S₂.

Challenges and Mitigation Strategies

Challenge Solution
Over-oxidation of sulfur Controlled H₂O₂ addition at 0–5°C
Keto group reactivity Use of protecting groups (e.g., tert-butyl esters)
Low cyclization yields High-dilution conditions to favor intramolecular reactions

Side products like N-acetyl over-alkylated derivatives are minimized by stoichiometric control of bromoacetyl bromide.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which N-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazepane derivatives with varying substituents on the ring structure. Examples include:

  • N-(4-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide
  • N-((5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiophen-2-yl)methyl)acetamide

Uniqueness

The uniqueness of N-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide lies in its specific combination of functional groups and the thiazepane ring structure. This unique configuration may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiazepan ring, a dioxido group, and an acetamide moiety. The presence of the phenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C14H17N3O4S
  • Molecular Weight : 319.37 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, altering their activity.
  • Gene Expression Regulation : The compound may influence the expression of genes associated with inflammatory responses and pain pathways.

1. Antinociceptive Effects

Research has indicated that derivatives of thiazepane compounds exhibit significant antinociceptive properties. A study involving a related thiazepane derivative demonstrated a reduction in pain responses in animal models of arthritis, suggesting that this compound may similarly alleviate pain by modulating central and peripheral pain pathways .

2. Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been explored through various in vitro studies. It has been shown to reduce the expression of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Study 1: In Vivo Efficacy in Arthritis Models

In a controlled study using Sprague-Dawley rats with adjuvant-induced arthritis, treatment with this compound resulted in:

  • Reduction in Paw Edema : Significant decrease in swelling compared to control groups.
  • Decreased c-Fos Expression : Immunohistochemical analysis showed reduced c-Fos protein levels in brain regions associated with pain perception .

Case Study 2: Cytokine Modulation

In vitro experiments demonstrated that the compound effectively inhibited the secretion of TNF-alpha and IL-6 from activated macrophages. This suggests a potential role in modulating immune responses during inflammatory processes .

Data Summary Table

Biological Activity Effect Observed Study Reference
AntinociceptiveReduced pain response in arthritis models
Anti-inflammatoryDecreased pro-inflammatory cytokine levels
c-Fos ExpressionLowered expression in brain tissues
Cytokine InhibitionInhibited TNF-alpha and IL-6 secretion

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